1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine
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Overview
Description
1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine is a complex organic compound belonging to the piperidine class. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities . This compound features a piperidine ring substituted with a benzyl group and a 2,2-diphenylethyl group, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and are carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopamine and serotonin pathways, which may explain its potential effects on mood and cognition . The compound’s structure allows it to fit into receptor binding sites, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class known for its dopamine reuptake inhibition properties.
1-Benzyl-N-(1,2-diphenylethyl)-4-piperidinamine: Another piperidine derivative with similar structural features.
1-(2,2-diphenylethyl)-N-(3-pyrrolidin-1-ylpropyl)piperidin-4-amine: A compound with a similar piperidine core but different substituents.
Uniqueness
1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine stands out due to its unique combination of benzyl and 2,2-diphenylethyl groups, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
IUPAC Name |
1-benzyl-N-(2,2-diphenylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2/c1-4-10-22(11-5-1)21-28-18-16-25(17-19-28)27-20-26(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25-27H,16-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQSIBJSPBLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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